(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring and a methoxybenzoate group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE typically involves the reaction of pyridine-2-carbaldehyde with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are useful in various biochemical assays and studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the methoxybenzoate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-IODOBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYL-3-NITROBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is unique due to its specific substitution pattern on the benzoate ring. The presence of the methoxy group at the 3-position influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-19-11-6-4-5-10(9-11)14(18)20-17-13(15)12-7-2-3-8-16-12/h2-9H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPAHBZIUWAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204081 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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